5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acid chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring remains intact while other substituents are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Similar Compounds
5-(Pentan-3-yl)-1,2,4-thiadiazole-3-carboxylic acid: Similar structure but contains sulfur instead of oxygen.
5-(Pentan-3-yl)-1,2,4-triazole-3-carboxylic acid: Contains an additional nitrogen atom in the ring.
Uniqueness
5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-pentan-3-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-5(4-2)7-9-6(8(11)12)10-13-7/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
CYLITTGFHLJIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC(=NO1)C(=O)O |
Origin of Product |
United States |
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